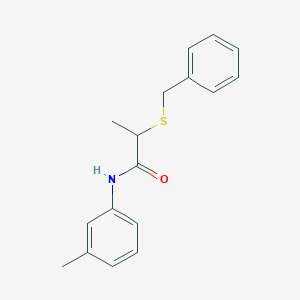

2-Benzylsulfanyl-N-m-tolyl-propionamide

Description

2-Benzylsulfanyl-N-m-tolyl-propionamide is an organic compound characterized by the presence of a benzylsulfanyl group and a tolyl group attached to a propionamide backbone

Properties

IUPAC Name |

2-benzylsulfanyl-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-7-6-10-16(11-13)18-17(19)14(2)20-12-15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUZXFCDTUKFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-N-m-tolyl-propionamide typically involves the reaction of benzyl mercaptan with N-m-tolyl-propionamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-Benzylsulfanyl-N-m-tolyl-propionamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfanyl-N-m-tolyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfanyl-N-m-tolyl-propionamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-N-m-tolyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2-Benzylsulfanyl-N-m-tolyl-propionamide can be compared with other similar compounds, such as:

- 2-Benzylsulfanyl-N-p-tolyl-propionamide

- 2-Benzylsulfanyl-N-o-tolyl-propionamide

- 2-Benzylsulfanyl-N-m-tolyl-acetamide

These compounds share similar structural features but differ in the position of the tolyl group or the length of the carbon chain

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzylsulfanyl-N-m-tolyl-propionamide, and how can purity (>95%) be ensured?

- Methodology : The compound is typically synthesized via a nucleophilic substitution reaction between 2-mercaptopropionamide derivatives and benzyl halides. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) followed by recrystallization in ethanol yields >95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (key peaks: δ 7.2–7.4 ppm for benzyl aromatic protons; δ 3.8 ppm for sulfanyl-CH₂) .

Q. How should researchers design experiments to characterize the compound’s solubility and stability under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy (λ_max = 265 nm) .

- Stability : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation using LC-MS over 24 hours. Hydrolysis of the sulfanyl group is a common instability factor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Methodology :

- Assay standardization : Control variables such as enzyme source (e.g., recombinant vs. tissue-extracted), buffer composition (e.g., inclusion of DTT for thiol-sensitive enzymes), and incubation time .

- Data normalization : Use internal controls (e.g., reference inhibitors like E-64 for cysteine proteases) and validate via dose-response curves with triplicate measurements .

- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity variations caused by stereochemical differences (if racemic mixtures are used) .

Q. What advanced techniques are recommended for studying the compound’s interaction with membrane proteins?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on a sensor chip and measure binding kinetics (k_on/k_off) in real time .

- Cryo-EM : Resolve 3D structures of protein-ligand complexes at near-atomic resolution to identify critical binding pockets .

- Fluorescence anisotropy : Label the compound with a fluorophore (e.g., FITC) and monitor rotational mobility changes upon protein binding .

Q. How should researchers design a factorial experiment to evaluate synergistic effects with other sulfonamide derivatives?

- Methodology :

- Design : Use a 2² factorial design with variables like concentration (low/high) and combination ratio (1:1, 1:2). Include negative (DMSO) and positive (known synergist) controls .

- Analysis : Calculate combination indices (CI) via CompuSyn software. A CI < 1 indicates synergy. Validate results with isobolograms .

- Mechanistic follow-up : Perform transcriptomic profiling (RNA-seq) to identify upregulated/downregulated pathways in synergistic combinations .

Data Analysis and Interpretation

Q. What statistical approaches are critical for interpreting dose-response data with high variability?

- Methodology :

- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report R² and p-values for goodness-of-fit .

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Meta-analysis : Compare results with PubChem BioAssay data (AID 1259401) to contextualize variability .

Q. How can researchers validate computational predictions of metabolite formation for this compound?

- Methodology :

- In vitro assays : Incubate the compound with human liver microsomes (HLMs) and CYP450 isoforms (e.g., CYP3A4). Identify metabolites via UPLC-QTOF-MS .

- Isotopic labeling : Synthesize a deuterated analog to track metabolic pathways. Compare fragmentation patterns with predicted MS/MS spectra .

Ethical and Regulatory Considerations

Q. What documentation is required for non-clinical studies to comply with EPA/FDA guidelines?

- Methodology :

- GLP compliance : Maintain records of batch synthesis (including QC certificates), stability data, and assay protocols .

- Toxicity screening : Submit data from Ames test (mutagenicity) and zebrafish embryo toxicity assays to regulatory databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.